![molecular formula C11H18O2 B2513806 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 113492-50-5](/img/structure/B2513806.png)
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the CAS Number: 113492-50-5 . It has a molecular weight of 182.26 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the construction of four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis
The IUPAC name for this compound is 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid . The InChI code is 1S/C11H18O2/c1-10(2)7-4-5-8(6-7)11(10,3)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 182.26 .科学的研究の応用
Carboxylic Acid Corrosion Studies
Carboxylic acids, including 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid, play a significant role in understanding corrosion mechanisms, particularly for metals like copper. Research indicates that lower molecular weight carboxylic acids contribute substantially to rain acidity and can be aggressive towards metals under certain conditions, emphasizing the importance of studying these acids for corrosion prevention strategies (Bastidas & La Iglesia, 2007).
Biocatalyst Inhibition by Carboxylic Acids
The inhibitory effects of carboxylic acids on microbial biocatalysts have been extensively studied. These acids, produced fermentatively by microbes, can harm the microbes themselves at concentrations below desired yields. Understanding these inhibitory mechanisms is crucial for developing strategies to enhance microbial tolerance and industrial performance, highlighting the importance of carboxylic acids in biotechnological applications (Jarboe, Royce, & Liu, 2013).
Antioxidant and Antimicrobial Properties
The structural variations of carboxylic acids influence their biological activities, including antioxidant and antimicrobial properties. Research comparing the effects of structural differences on the bioactivity of selected carboxylic acids reveals correlations between structure and antioxidant, antimicrobial, and cytotoxic activity. This underlines the potential of carboxylic acids in developing new therapeutic agents with enhanced biological activities (Godlewska-Żyłkiewicz et al., 2020).
Liquid-Liquid Extraction Technologies
The recovery of carboxylic acids from aqueous streams, crucial for the production of bio-based plastics, has led to advancements in liquid-liquid extraction (LLX) technologies. Novel solvents, including ionic liquids, have been explored for their efficacy in extracting carboxylic acids, demonstrating the ongoing innovation in separation technologies critical for sustainable industrial processes (Sprakel & Schuur, 2019).
Novel Carboxylic Acid Bioisosteres in Drug Design
The development of novel carboxylic acid bioisosteres showcases the versatility of carboxylic acids in medicinal chemistry. These bioisosteres, designed to overcome the limitations associated with carboxylic acid-containing drugs, such as toxicity and metabolic instability, exemplify the innovative approaches in drug design to improve pharmacological profiles (Horgan & O’ Sullivan, 2021).
Safety and Hazards
作用機序
Target of Action
The primary targets of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid are currently unknown. This compound, also known as EN300-1629592, is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
The exact mode of action of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid Like many carboxylic acid compounds, it may interact with its targets through hydrogen bonding and electrostatic interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid ’s action are currently under investigation. As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
特性
IUPAC Name |
2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)7-4-5-8(6-7)11(10,3)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABJEJMGHHBBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid | |
CAS RN |
113492-50-5 |
Source


|
| Record name | 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

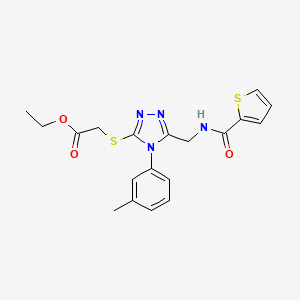
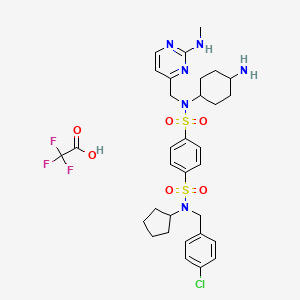

![2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513729.png)
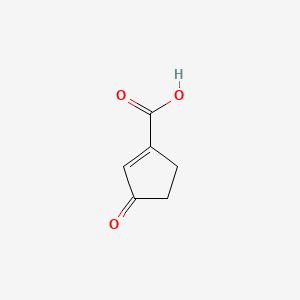
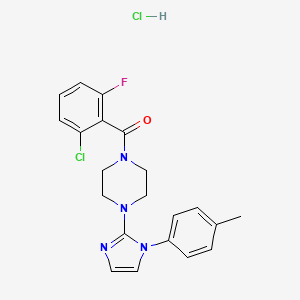
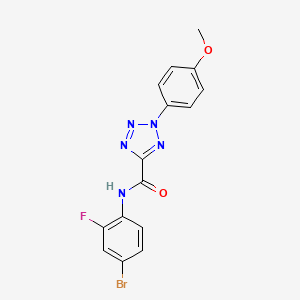
![N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2513733.png)
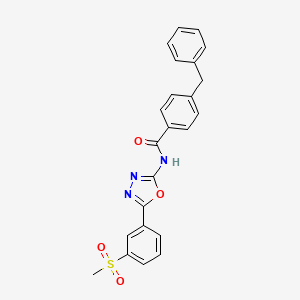
![7-{[isobutyryl(4-methylphenyl)amino]methyl}-N-(4-methylphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2513737.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2513738.png)
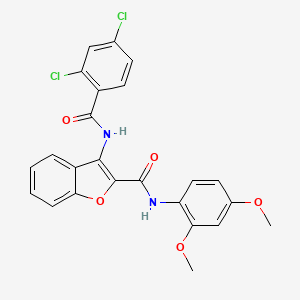

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2513743.png)